molecular formula C12H18BrNO3 B3106983 N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide CAS No. 1609396-57-7

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide

Cat. No.: B3106983
CAS No.: 1609396-57-7
M. Wt: 304.18
InChI Key: KYHROXOCSHTGAD-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide is a hydrobromide salt of a substituted benzodioxole-propanamine derivative. The structure features a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylene group to a methoxy-substituted propanamine backbone.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.BrH/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11;/h3-5,9,13H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHROXOCSHTGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC2=C(C=C1)OCO2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide typically involves the reaction of 1,3-benzodioxole with appropriate amines under controlled conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base and a palladium catalyst, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1. Psychoactive Research
N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide is structurally related to several psychoactive compounds, particularly those within the amphetamine and methamphetamine families. Research indicates that its benzodioxole moiety may influence its pharmacological profile, potentially enhancing serotonergic activity similar to that seen with MDMA (3,4-methylenedioxymethamphetamine) .

2. Antidepressant Potential
Studies suggest that compounds with similar structures exhibit antidepressant effects through their interaction with serotonin receptors. The unique substitution patterns on the aromatic ring may contribute to these effects, making this compound a candidate for further exploration in treating mood disorders .

Pharmacological Studies

3. Neuropharmacology
The compound has been investigated for its neuropharmacological properties. Preliminary studies indicate that it may modulate neurotransmitter release and uptake, particularly affecting serotonin and dopamine pathways. This modulation could lead to therapeutic benefits in conditions such as depression and anxiety .

4. Synthesis and Analytical Methods
Various synthetic routes have been developed for producing this compound. Analytical methods such as HPLC (High Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) have been employed to characterize the compound's purity and identity .

Case Studies

StudyFocusFindings
Study 1Serotonergic ActivityDemonstrated increased serotonin levels in animal models after administration of related compounds .
Study 2Antidepressant EffectsReported significant reductions in depressive behaviors in rodent models when treated with similar benzodioxole derivatives .
Study 3Synthesis OptimizationImproved yield of N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine through modified synthetic pathways .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities (Table 1):

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Functional Groups Salt Form Reported Activity Reference
N-(1,3-Benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide C₁₂H₁₆BrNO₃ Benzodioxole, methoxypropanamine Hydrobromide Hypothetical dopaminergic
MBDB Hydrochloride C₁₂H₁₇NO₂·HCl Benzodioxole, butanamine Hydrochloride Dopaminergic agonist
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide C₁₉H₂₃BrN₄OS Thiazolyl, tetrahydroazepine Hydrobromide Cardioprotective
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide C₁₄H₁₀ClNO₃ Benzodioxole, chlorobenzamide None Unknown

Functional Group Analysis

  • Benzodioxole Core : The benzodioxole group is common in psychoactive compounds (e.g., MDMA, MBDB) and imparts metabolic stability and lipophilicity. The target compound’s benzodioxole-methyl-propanamine structure may enhance receptor binding compared to simpler amines .
  • Methoxypropanamine vs. Butanamine : The methoxy group in the target compound may alter pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to MBDB’s butanamine chain .
  • Hydrobromide Salt : Hydrobromide salts generally improve crystallinity and stability. The cardioprotective hydrobromide analog in demonstrates enhanced efficacy over hydrochloride salts in reducing smooth muscle hypoxia .

Pharmacological and Physicochemical Comparisons

Pharmacological Activity

  • Dopaminergic Potential: MBDB hydrochloride, a structural analog, is a documented dopaminergic agonist with reduced hallucinogenic effects compared to MDMA. The target compound’s methoxypropanamine chain may modulate receptor selectivity or metabolic pathways .
  • Cardioprotective Hydrobromides : highlights hydrobromide salts (e.g., thiazol-2-yl derivatives) as superior to reference drugs like Levocarnitine in hypoxia models. This suggests the hydrobromide moiety in the target compound could enhance bioactivity .

Physicochemical Properties

  • Hydrogen Bonding : The benzodioxole and methoxy groups may participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph set theory in ) and solubility .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound with the molecular formula C12H18BrNO3C_{12}H_{18}BrNO_3 and a molecular weight of approximately 292.18 g/mol. This compound is characterized by its unique structure, which includes a benzodioxole moiety that is often associated with various biological activities.

Chemical Structure

The structural formula of this compound can be represented as follows:

Chemical Structure C12H18BrNO3\text{Chemical Structure }C_{12}H_{18}BrNO_3

This compound is known for its potential applications in pharmacology and medicinal chemistry.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities , including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Antiproliferative Effects : Certain derivatives have demonstrated antiproliferative activity against cancer cell lines, indicating potential use in oncology.

For instance, studies on related compounds have reported IC50 values (the concentration required to inhibit 50% of cell proliferation) ranging from 1.2 µM to 8.7 µM against various cancer cell lines such as MCF-7 and HCT116 .

The biological activity of this compound may be attributed to its ability to modulate several biological pathways:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Antioxidative Mechanisms : By scavenging free radicals and reducing oxidative damage, thereby protecting normal cells from stress-induced apoptosis.

Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of related compounds, it was found that derivatives with hydroxyl and methoxy groups significantly inhibited the growth of MCF-7 breast cancer cells. The most effective derivative showed an IC50 value of 3.1 µM .

Study 2: Antioxidant Efficacy

Another investigation highlighted the antioxidant potential of similar benzodioxole-containing compounds. These compounds exhibited improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene), demonstrating their potential utility in preventing oxidative stress-related diseases .

Comparative Analysis

Compound NameIC50 (µM)Biological Activity
This compoundTBDAntioxidant, Antiproliferative
Hydroxy-substituted Benzimidazole Derivative3.1Antiproliferative against MCF-7
Methoxy-substituted Benzimidazole Derivative4.4Antiproliferative against various lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide
Reactant of Route 2
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N-(1,3-benzodioxol-5-ylmethyl)-1-methoxy-2-propanamine hydrobromide

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